TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Catalog No.
S1493836
CAS No.
123334-18-9
M.F
C24H23AsCl2O
M. Wt
473.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TetraphenylarsoniuM Chloride Hydrochloride Hydrate

CAS Number

123334-18-9

Product Name

TetraphenylarsoniuM Chloride Hydrochloride Hydrate

IUPAC Name

tetraphenylarsanium;chloride;hydrate;hydrochloride

Molecular Formula

C24H23AsCl2O

Molecular Weight

473.3 g/mol

InChI

InChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1

InChI Key

HRCBNZHNCWEFFR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]

Catalyst in Organic Synthesis:

  • [Ph4As]Cl⋅HCl⋅xH2O serves as a phase-transfer catalyst, facilitating reactions between immiscible phases like water and organic solvents. [, ]
  • Its lipophilic (fat-loving) tetraphenylarsonium cation helps transfer reactants from one phase to another, enabling reactions that wouldn't be possible under normal conditions. [, ]
  • This property makes [Ph4As]Cl⋅HCl⋅xH2O valuable in various organic transformations, including alkylations, acylations, and aldol condensations. [, ]

Precursor for Functional Materials:

  • [Ph4As]Cl⋅HCl⋅xH2O can be used as a precursor for the synthesis of functional materials with unique properties. [, ]
  • By reacting it with various anions, researchers can create materials with tailored functionalities, such as ion conductivity, photoluminescence, and nonlinear optical properties. [, ]
  • For instance, [Ph4As]Cl⋅HCl⋅xH2O can be used to prepare halide perovskites, a class of materials with promising applications in solar cells and optoelectronic devices. [, ]

Research on Arsenic-Containing Compounds:

  • [Ph4As]Cl⋅HCl⋅xH2O serves as a model compound for studying the behavior and interactions of arsenic-containing compounds in biological and environmental systems. [, ]
  • Its well-defined structure and stability allow researchers to investigate the mechanisms by which arsenic interacts with biomolecules and environmental components. [, ]
  • This knowledge is crucial for understanding the potential health risks associated with arsenic exposure and developing strategies for its remediation. [, ]

Tetraphenylarsonium Chloride Hydrochloride Hydrate is an organoarsenic compound with the molecular formula C24H21AsCl2C_{24}H_{21}AsCl_2 and a CAS number of 123334-18-9. This compound appears as a white to almost white powder or crystalline solid and is typically utilized in its hydrated form. It is characterized by its tetrahedral structure, typical of quaternary ammonium salts, and exhibits solubility in polar organic solvents . The compound is also known for its unique properties, including a melting point range of 211-213 °C .

  • TCPH is classified as toxic and very toxic to aquatic life [].
  • Due to arsenic content, it should be assumed to follow standard arsenic safety protocols which involve wearing appropriate personal protective equipment (PPE) when handling and disposing of it according to local regulations [].

Additional Information

  • Research on TCPH appears to be limited, and its specific applications are not readily available in publicly accessible sources.
  • Given the hazardous nature of arsenic compounds, further investigation into TCPH should only be done by trained professionals in a controlled laboratory setting.
  • Bromination:
    (C6H5)3As+Br2(C6H5)3AsBr2(C_6H_5)_3As+Br_2\rightarrow (C_6H_5)_3AsBr_2
  • Hydrolysis:
    (C6H5)3AsBr2+H2O(C6H5)3AsO+2HBr(C_6H_5)_3AsBr_2+H_2O\rightarrow (C_6H_5)_3AsO+2HBr
  • Grignard Reaction:
    (C6H5)3AsO+C6H5MgBr(C6H5)4AsOMgBr(C_6H_5)_3AsO+C_6H_5MgBr\rightarrow (C_6H_5)_4AsOMgBr
  • Chlorination:
    (C6H5)4AsOMgBr+3HCl(C6H5)4AsClHCl+MgBrCl(C_6H_5)_4AsOMgBr+3HCl\rightarrow (C_6H_5)_4AsCl\cdot HCl+MgBrCl
  • Neutralization:
    (C6H5)4AsClHCl+NaOH(C6H5)4AsCl+NaCl+H2O(C_6H_5)_4AsCl\cdot HCl+NaOH\rightarrow (C_6H_5)_4AsCl+NaCl+H_2O

These reactions illustrate the transformation of triphenylarsine into tetraphenylarsonium chloride hydrochloride hydrate, highlighting its synthetic versatility .

Tetraphenylarsonium chloride hydrochloride hydrate has several notable applications:

  • Solubilizing Agent: It is used in organic chemistry to solubilize polyatomic anions in organic solvents.
  • Research Tool: The compound is employed in proteomics research and other biochemical assays due to its ability to form stable complexes with various anions .
  • Chemical Reagent: It serves as a reagent in various synthetic pathways, particularly in organometallic chemistry.

Interaction studies involving tetraphenylarsonium chloride hydrochloride hydrate primarily focus on its role as a solubilizing agent for anions and its interactions with biological systems. Research has shown that it can effectively stabilize certain anionic species in organic solvents, facilitating their analysis and application in various

Tetraphenylarsonium chloride hydrochloride hydrate shares similarities with several other organoarsenic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
TriphenylarsineC18H15AsC_{18}H_{15}AsPrecursor to tetraphenylarsonium compounds
ArsenobenzeneC12H9AsC_{12}H_{9}AsKnown for its aromatic properties
Dimethylarsinic AcidC3H9AsO2C_{3}H_{9}AsO_2Water-soluble and used as a herbicide

Uniqueness of Tetraphenylarsonium Chloride Hydrochloride Hydrate

What distinguishes tetraphenylarsonium chloride hydrochloride hydrate from these similar compounds is its specific tetrahedral structure and its dual role as both a cationic species and a solubilizing agent for anions. Its ability to form stable hydrates enhances its utility in various chemical applications, making it a valuable compound in both research and industrial settings .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Modify: 2023-08-15

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